molecular formula C11H11N3OS3 B2645885 N-Benzyl-N'-(4-oxo-2-thioxo-1,3-thiazolidin-3-YL)thiourea CAS No. 473243-73-1

N-Benzyl-N'-(4-oxo-2-thioxo-1,3-thiazolidin-3-YL)thiourea

Cat. No. B2645885
CAS RN: 473243-73-1
M. Wt: 297.41
InChI Key: MJVISYWHCXONDJ-UHFFFAOYSA-N
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Description

“N-Benzyl-N’-(4-oxo-2-thioxo-1,3-thiazolidin-3-YL)thiourea” is a compound that belongs to the class of thiazolidines . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

The synthesis of thiazolidine derivatives involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . A general mechanism for DROC-mediated synthesis explained that initially N-arylsulfonylaziridine, activated by the Lewis acid (BF3·OEt2) with TBAHS, gave an intermediate which was highly reactive and showed SN2-type ring-opening reaction with isothiocyanates to furnish a new intermediate with an inverted configuration .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

1-benzyl-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS3/c15-9-7-18-11(17)14(9)13-10(16)12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVISYWHCXONDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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